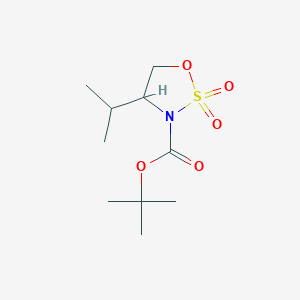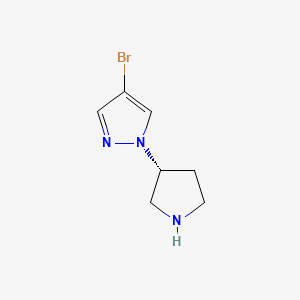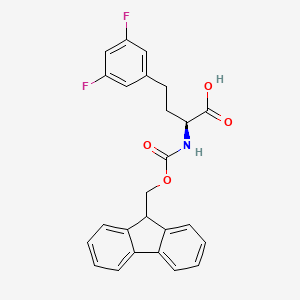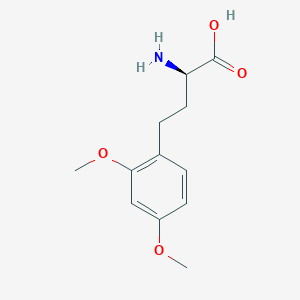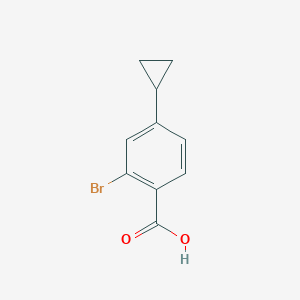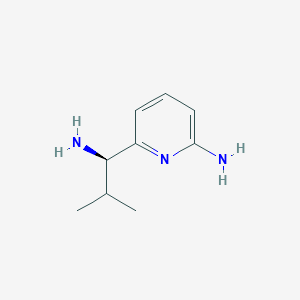![molecular formula C13H18ClNO3 B8096930 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl](/img/structure/B8096930.png)
2-[2-(Morpholinomethyl)phenyl]acetic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Morpholinomethyl)phenyl]acetic acid hydrochloride (HCl) is a chemical compound with the molecular formula C13H18ClNO3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl typically involves a multi-step process. One common method includes the reaction of morpholine with an appropriate benzyl halide followed by hydrolysis and acidification. The reaction conditions usually require the use of strong bases and acids, and the process is often carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the desired quality and quantity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry and automated systems for better control and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[2-(Morpholinomethyl)phenyl]acetic acid HCl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Mécanisme D'action
2-[2-(Morpholinomethyl)phenyl]acetic acid HCl is similar to other morpholine derivatives, such as 2-(Morpholinomethyl)phenylboronic acid and 2-(Morpholinomethyl)phenylmethanol. The presence of the acetic acid moiety and the hydrochloride salt form contribute to its distinct properties and uses.
Comparaison Avec Des Composés Similaires
2-(Morpholinomethyl)phenylboronic acid
2-(Morpholinomethyl)phenylmethanol
Other morpholine derivatives
This comprehensive overview provides a detailed understanding of 2-[2-(Morpholinomethyl)phenyl]acetic acid HCl, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-13(16)9-11-3-1-2-4-12(11)10-14-5-7-17-8-6-14;/h1-4H,5-10H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYBDEKIKBQSLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

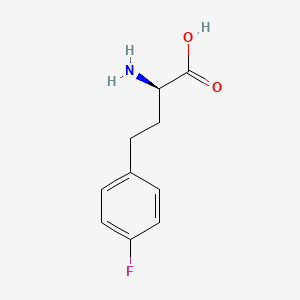
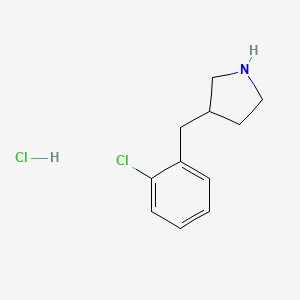
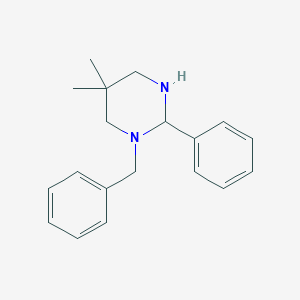
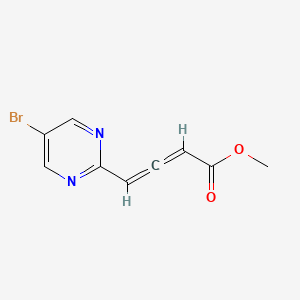
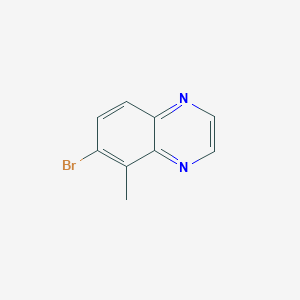
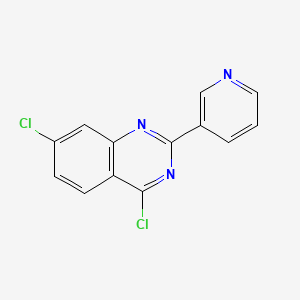
![N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid](/img/structure/B8096918.png)
